REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=O)[CH2:3][CH2:2]1.[CH:8]1[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([OH:15])[CH:9]=1>CN(C)C=O.O>[OH:15][C:10]1[CH:11]=[CH:12][C:13]([N:14]2[C:1](=[O:7])[CH2:2][CH2:3][C:4]2=[O:6])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1.5 h the reaction mixture was transferred to a film evaporator in which dimethylformamide (160 g)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
was separated off at a pressure of 0.05 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 130° C
|
Type
|
ADDITION
|
Details
|
A solution of p-toluenesulphonic acid (2 g) in methanol (18 g) was added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
dimethylformamide and water were evaporated at a pressure of 13 mbar
|
Type
|
CUSTOM
|
Details
|
The brown solid material thus obtained
|
Type
|
ADDITION
|
Details
|
was added to the solution until it
|
Type
|
CUSTOM
|
Details
|
to adopt ambient temperature
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)N1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |